molecular formula C12H7Cl3O B6381783 2-Chloro-5-(2,3-dichlorophenyl)phenol CAS No. 1261991-11-0

2-Chloro-5-(2,3-dichlorophenyl)phenol

Cat. No.: B6381783
CAS No.: 1261991-11-0
M. Wt: 273.5 g/mol
InChI Key: RZQWTYDKCXEUOP-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dichlorophenyl)phenol is an organochlorine compound that belongs to the class of chlorophenols. Chlorophenols are characterized by the presence of one or more chlorine atoms attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a solvent such as acetic acid or water, and the reaction is carried out at a controlled temperature to ensure selective chlorination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dichlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

2-Chloro-5-(2,3-dichlorophenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pesticides, herbicides, and disinfectants.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The molecular targets and pathways involved include inhibition of key enzymes and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenol
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Uniqueness

2-Chloro-5-(2,3-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichlorophenols, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

2-chloro-5-(2,3-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQWTYDKCXEUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686093
Record name 2',3',4-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-11-0
Record name 2',3',4-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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